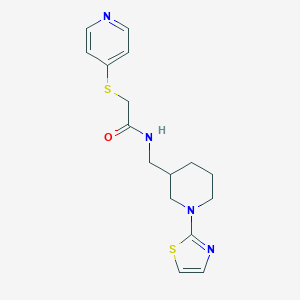

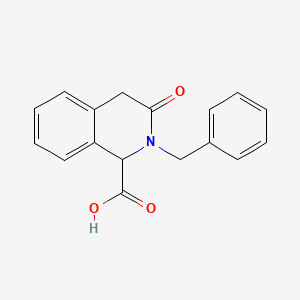

![molecular formula C20H21N3O B2663797 1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one CAS No. 912890-58-5](/img/structure/B2663797.png)

1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

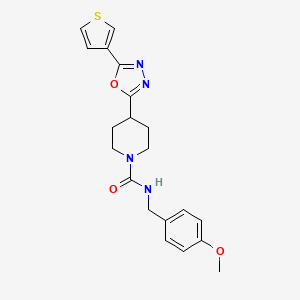

“1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound’s molecular weight is 168.24 .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological profile of the resulting drug candidates .Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its stereochemistry . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The stereogenicity of the carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis

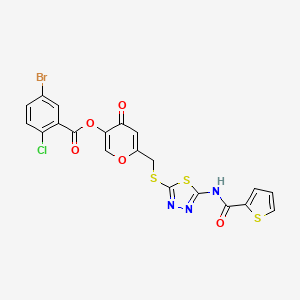

Pyrrolidine compounds can be involved in a variety of chemical reactions . For example, donor–acceptor cyclopropanes can react as 1,4- C, C -dielectrophiles, and amines can react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .Applications De Recherche Scientifique

Fascinating Variability in Chemistry and Properties

Fascinating variability in the chemistry and properties of related compounds : A review up to 2008 covers various branches of chemistry related to compounds containing benzimidazole and benzothiazole, highlighting their preparation, properties, and biological and electrochemical activity. This suggests potential research directions for similar compounds, including "1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one" (Boča, Jameson, & Linert, 2011).

Environmental Impact and Behavior

Occurrence, fate, and behavior in aquatic environments : Reviews the knowledge over the last decade on the occurrence, fate, and behavior of parabens in aquatic environments. This highlights the environmental impact and ubiquity of certain compounds, which could parallel research into the environmental aspects of "1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one" (Haman, Dauchy, Rosin, & Munoz, 2015).

Optoelectronic Material Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Explores the synthesis and application of quinazoline derivatives for electronic devices, indicating the potential of "1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one" in similar applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Influence of Metals on Biologically Important Ligands

The influence of metals on the electronic system of biologically important ligands : Reviews the results of studies on the influence of selected metals on molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, which may inform research into how metals interact with "1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one" (Lewandowski, Kalinowska, & Lewandowska, 2005).

Human Health and Carcinogens

Human urinary carcinogen metabolites : Discusses the measurement of carcinogen metabolites in urine as a method for investigating tobacco and cancer, which could offer a framework for studying the metabolites of "1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one" and its impact on human health (Hecht, 2002).

Mécanisme D'action

While the specific mechanism of action for “1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one” is not mentioned in the search results, it’s worth noting that pyrrolidine compounds can have a variety of biological effects. For instance, 1,5-diarylpyrrolidin-2-ones have been found to be selective and effective inhibitors of various biological targets .

Orientations Futures

The future of pyrrolidine compounds in drug discovery looks promising . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes pyrrolidine a versatile scaffold for creating novel biologically active compounds .

Propriétés

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-22-14-16(12-19(22)24)20-21-17-10-6-7-11-18(17)23(20)13-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUZBHGBOZJGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)

![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)

![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)